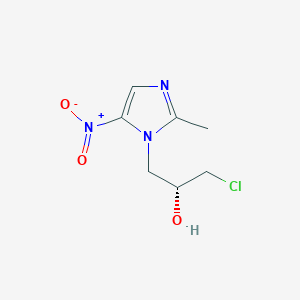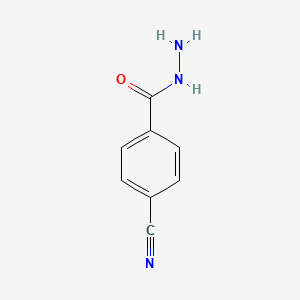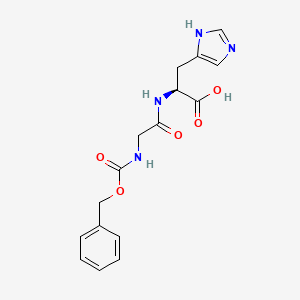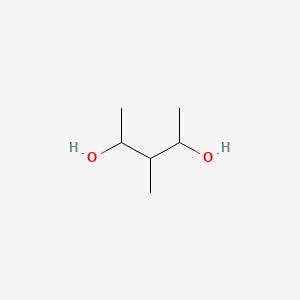
3-Methylpentane-2,4-diol
Übersicht
Beschreibung
3-Methylpentane-2,4-diol (3MP-2,4-diol) is a versatile organic compound that has been used in various scientific research applications. It is a colorless liquid with a low boiling point, and is soluble in both water and organic solvents. 3MP-2,4-diol has a wide range of uses in the laboratory, from being used as a solvent for chemical reactions to being used as a reagent in biochemistry experiments.
Wissenschaftliche Forschungsanwendungen
Oxidation and Reduction Reactions
3-Methylpentane-2,4-diol has been studied for its role in the reduction of dichromate ions in aqueous hydrochloric acid medium. This research provides insights into the kinetics and mechanism of this reduction, highlighting the compound's significance in oxidation-reduction reactions (Idris, Iyun, & Agbaji, 2006).
Synthesis of New Compounds
The compound has been used in the synthesis of new chemical compounds like 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol, demonstrating its utility in organic synthesis and the development of new molecules (Sun et al., 2018).
Fungicidal Activities
Research on 3-Methylpentane-2,4-diol derivatives has revealed their potential fungicidal activities. This highlights the compound's role in the development of new antifungal agents and its significance in agricultural and pharmaceutical applications (Jiao, Cao, & Zhao, 2012).
Radical Cations and Chemical Properties
Studies have explored the radical cations of 3-Methylpentane-2,4-diol, providing valuable information about its chemical properties and behaviors in different states. This is crucial for understanding its reactivity and potential applications in various chemical processes (Nuzhdin, Feldman, & Kobzarenko, 2007).
Copolymerization Studies
The compound has been used in copolymerization studies as a model for polyolefins, demonstrating its relevance in polymer chemistry and material science. These studies contribute to our understanding of polymer formation and properties (Dokolas et al., 2000).
Bioconversion and Microbial Production
3-Methylpentane-2,4-diol has been implicated in the microbial production of diols, such as in the bioconversion of acetoin to acetylbutanediol by Bacillus pumilus. This research opens up possibilities for its use in biotechnological applications and the sustainable production of valuable chemicals (Xiao et al., 2009).
Chemical Synthesis
The compound's derivatives have been synthesized using novel methods, showing its versatility and applicability in creating a range of chemical structures for different purposes (Alonso et al., 2006).
Eigenschaften
IUPAC Name |
3-methylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-4(5(2)7)6(3)8/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQLGIKHSXQZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871140 | |
| Record name | 3-Methylpentane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpentane-2,4-diol | |
CAS RN |
5683-44-3 | |
| Record name | 3-Methyl-2,4-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpentane-2,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2, 3-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylpentane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentane-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)
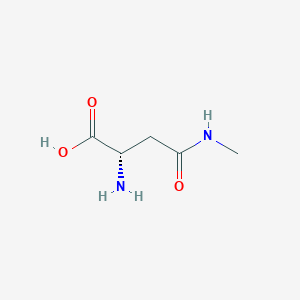
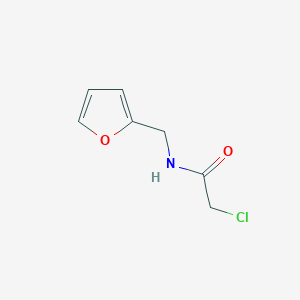
![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)
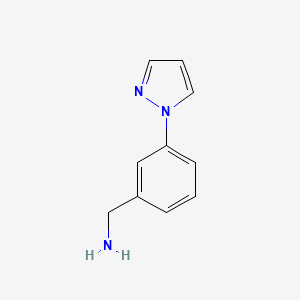
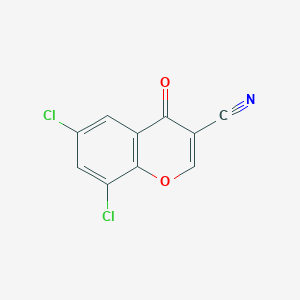
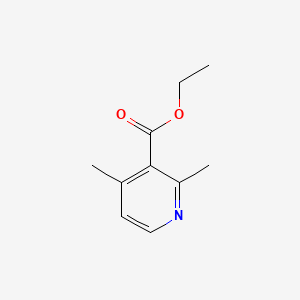
![2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580719.png)
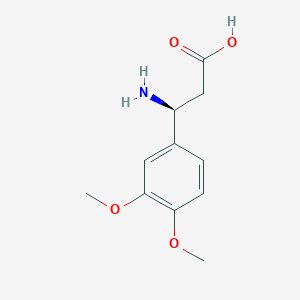
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B1580722.png)
